molecular formula C17H18N6O4S B2552018 N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396885-64-5

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2552018
CAS RN: 1396885-64-5
M. Wt: 402.43
InChI Key: GZECWBHIIKOHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide, is a complex organic molecule that may have potential applications in medicinal chemistry. The structure suggests the presence of multiple heterocyclic components, such as pyrazole, thiazolo[5,4-c]pyridine, and isoxazole, which are often found in pharmacologically active compounds.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of related compounds involves multi-step reactions starting from basic heterocyclic compounds. In the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole was employed, achieving a 1% overall chemical yield . Such complex syntheses typically involve various reaction conditions and may require optimization for yield and purity.

Molecular Structure Analysis

The molecular structure of the compound likely features a combination of aromatic and non-aromatic rings with various substituents that can affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The presence of methoxy, carbonyl, and sulfonamidio groups can contribute to the molecule's polarity and potential for forming hydrogen bonds, which are crucial for biological activity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. For example, the methoxy group could be subject to demethylation reactions, as seen in the synthesis of a related PET agent, where direct desmethylation was performed using TMSCl/NaI . The presence of carbonyl groups could also make the compound a candidate for nucleophilic addition reactions, which are common in the modification of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The heterocyclic components and substituents would influence its solubility, melting point, and stability. The compound's ability to cross biological membranes could be inferred from its lipophilicity, which is often a balance between polar and non-polar regions within the molecule. The specific activity and yield of related compounds, such as the PET agent mentioned, are also critical parameters, with radiochemical yields of 40-50% and specific activities of 370-740 GBq/μmol at EOB being reported .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex molecules often involves the creation of novel compounds with potential biological activities. For instance, studies on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have shown that such compounds can be synthesized through reactions involving N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activities

The exploration of biological activities is a key area of research for these compounds. For example, some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Antitumor and Antimicrobial Activities

Enaminones have been utilized as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, highlighting the versatility of pyrazole-containing compounds in the development of therapeutic agents (Riyadh, 2011).

Structural Analogues and Fungicidal Activity

Research into pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides like carboxin has also been conducted, demonstrating the fungicidal activity of these compounds against Basidiomycete species, which could pave the way for the development of new fungicides (Huppatz, 1985).

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name

N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c1-9-6-12(21-27-9)14(24)19-17-18-11-4-5-23(8-13(11)28-17)16(25)10-7-22(2)20-15(10)26-3/h6-7H,4-5,8H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZECWBHIIKOHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.